4-(Chloromethyl)oxan-4-ol
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Overview
Description
4-(Chloromethyl)oxan-4-ol is an organic compound with the molecular formula C6H11ClO2 It is a derivative of oxane, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)oxan-4-ol can be achieved through several methods. One common approach involves the chlorination of oxan-4-ol. This reaction typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)oxan-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, yielding oxan-4-ol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed
Substitution: Formation of various substituted oxanes.
Oxidation: Formation of oxan-4-one or oxan-4-al.
Reduction: Formation of oxan-4-ol.
Scientific Research Applications
4-(Chloromethyl)oxan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)oxan-4-ol involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring with one oxygen atom, similar to oxane but without the chloromethyl group.
4-Hydroxytetrahydropyran: Similar structure but with a hydroxyl group instead of a chloromethyl group.
Uniqueness
4-(Chloromethyl)oxan-4-ol is unique due to the presence of both a chloromethyl and a hydroxyl group. This combination allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C6H11ClO2 |
---|---|
Molecular Weight |
150.60 g/mol |
IUPAC Name |
4-(chloromethyl)oxan-4-ol |
InChI |
InChI=1S/C6H11ClO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5H2 |
InChI Key |
OUHKFXVGQOYKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CCl)O |
Origin of Product |
United States |
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